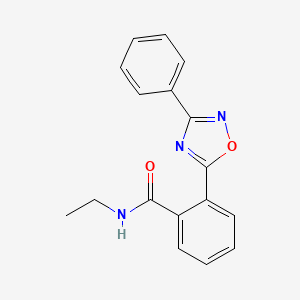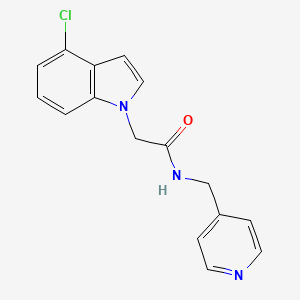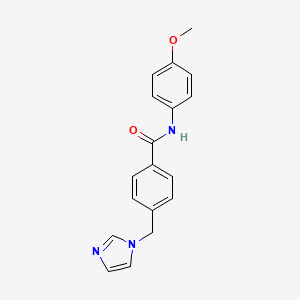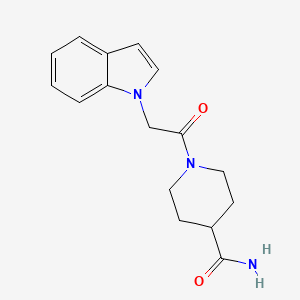
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
Overview
Description
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and a pyridazinone core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Scientific Research Applications
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 2-(4-methoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-naphthylhydrazine to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Mechanism of Action
The mechanism of action of 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(phenyl)pyridazin-3(2H)-one
- 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
- 2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(quinolin-2-yl)pyridazin-3(2H)-one
Uniqueness
2-(2-(4-methoxyphenyl)-2-oxoethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one is unique due to the presence of both a methoxyphenyl group and a naphthyl group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-20-10-8-17(9-11-20)22(26)15-25-23(27)13-12-21(24-25)19-7-6-16-4-2-3-5-18(16)14-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRHMYOXAAIKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-bicyclo[2.2.1]hept-2-yl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4524268.png)
![1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4524270.png)
![6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4524277.png)
![2-cyclopentyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4524279.png)

![N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4524284.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4524297.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4524298.png)

![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4524320.png)
![N-(3-chlorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4524321.png)
![2-(2-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4524326.png)


